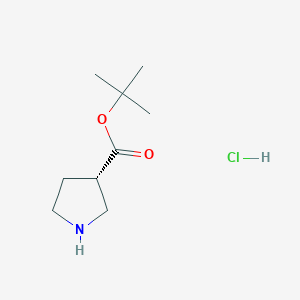![molecular formula C13H22N2S B6164970 [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine CAS No. 1250535-54-6](/img/no-structure.png)
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine, or BDEA for short, is an organic compound that belongs to the family of organosulfur compounds. It is a colorless liquid with a pungent odor and a boiling point of 178 °C. BDEA has been used in scientific research for a variety of applications, including synthesis, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
BDEA has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, such as 2,6-dibromo-3-methylpyridine. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of the enzyme acetylcholinesterase. BDEA has also been used to study the biochemical and physiological effects of organosulfur compounds.
Mecanismo De Acción
The mechanism of action of BDEA is not fully understood. However, it is believed that BDEA acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting acetylcholinesterase, BDEA increases the levels of acetylcholine in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDEA have been studied in laboratory experiments. BDEA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the body, which can lead to an increase in alertness, memory, and learning. Additionally, BDEA has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BDEA in laboratory experiments offers several advantages. BDEA is cost-effective and easy to synthesize, making it attractive for laboratory experiments. Additionally, BDEA has a wide range of applications, making it a versatile reagent for laboratory experiments. However, there are some limitations to the use of BDEA in laboratory experiments. BDEA is a toxic compound and should be handled with caution. Additionally, the effects of BDEA on the body are not fully understood, and further research is needed to determine the safety of its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on BDEA. One potential direction is to further study the biochemical and physiological effects of BDEA in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic applications of BDEA. Finally, further research is needed to explore the potential use of BDEA as a catalyst in the synthesis of polymers.
Métodos De Síntesis
BDEA can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with aqueous sodium sulfide to form benzyl sulfide. The second step involves the reaction of benzyl sulfide with dimethylamine in the presence of a strong base such as sodium hydroxide to form BDEA. This method of synthesis is simple and cost-effective, making it attractive for laboratory experiments.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves the reaction of 2-(benzylsulfanyl)ethanamine with 2-bromo-N,N-dimethylethanamine in the presence of a base.", "Starting Materials": [ "2-(benzylsulfanyl)ethanamine", "2-bromo-N,N-dimethylethanamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(benzylsulfanyl)ethanamine in a suitable solvent (e.g. ethanol).", "Step 2: Add the base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 2-bromo-N,N-dimethylethanamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the solution.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1250535-54-6 |
Nombre del producto |
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine |
Fórmula molecular |
C13H22N2S |
Peso molecular |
238.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



